

1,1-Dimethylurea: Comprehensive Safety, Handling, and Laboratory Utilization Guide

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Compound of Interest

Compound Name:	1,1-Dimethylurea
CAS No.:	1320-50-9
Cat. No.:	B072202

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Executive Summary

1,1-Dimethylurea (1,1-DMU) is a highly versatile nitrogenous compound utilized extensively as a reagent in organic synthesis, a building block for pharmaceuticals (such as theophylline and caffeine), and a protein denaturant in biochemical assays[1]. While it exhibits relatively low systemic toxicity compared to other alkylureas, its physical state as a fine, off-white crystalline powder presents distinct inhalation and contact hazards[2][3]. This whitepaper provides researchers and drug development professionals with an in-depth, causality-driven guide to the physicochemical profiling, toxicological mechanisms, and validated laboratory handling procedures for 1,1-DMU.

Physicochemical Profiling & Hazard Classification

To design an effective and self-validating safety protocol, one must first understand the fundamental properties of the chemical. 1,1-DMU is highly soluble in water and exhibits a very low octanol/water partition coefficient (Log Pow = -4.6), indicating negligible bioaccumulation potential[3]. However, it decomposes near its melting point (179 - 183 °C), releasing hazardous

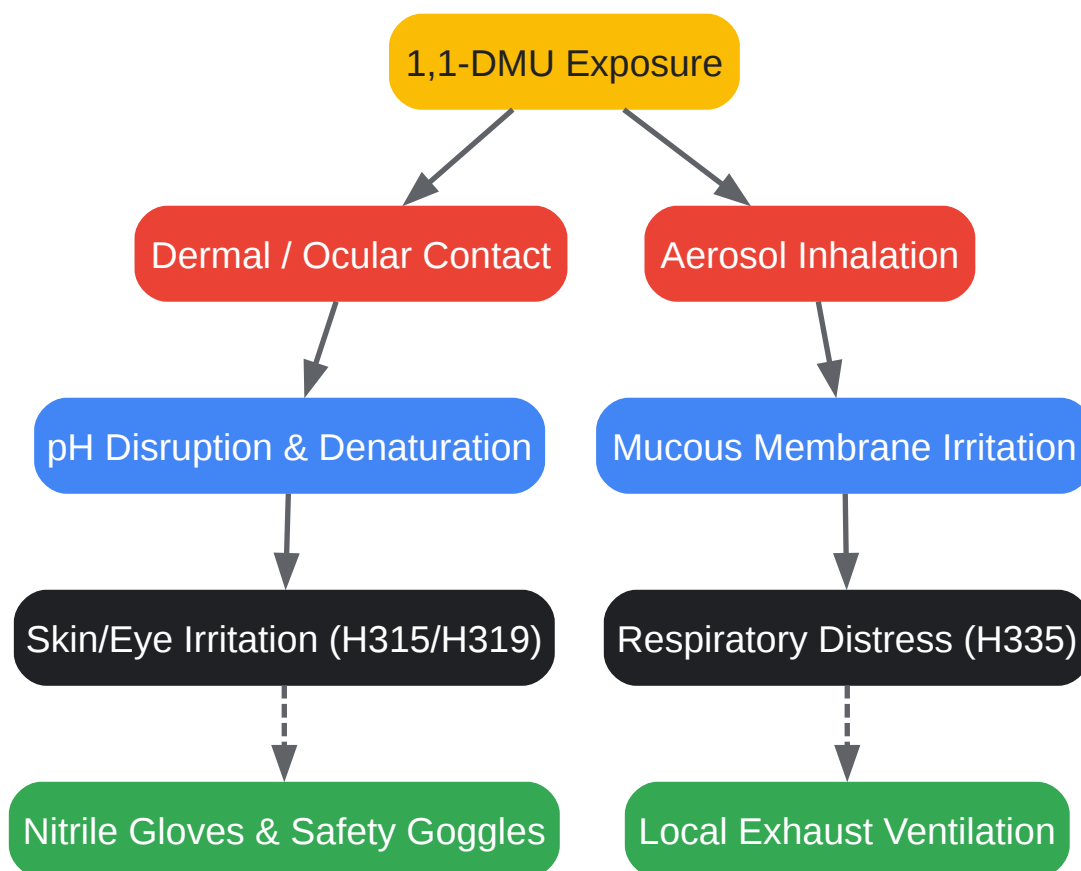
combustion gases including nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂)[3][4].

Table 1: Quantitative Physicochemical and Toxicological Summary

Property	Value / Classification	Reference
CAS Number	598-94-7	[4]
Molecular Formula	C3H8N2O	[3][4]
Molecular Weight	88.11 g/mol	[3][5]
Melting Point	179 - 183 °C (Decomposes)	[3][4]
Log Pow (Octanol/Water)	-4.6	[3]
Acute Toxicity (LDLo, Mouse i.p.)	6,610 mg/kg	[2]
GHS Hazard Statements	H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)	[2][5]

Toxicological Mechanisms & Biological Impact

The primary acute hazards associated with 1,1-DMU are dermal, ocular, and respiratory irritation[2][5]. The causality behind this irritation lies in the compound's capacity to act as a localized denaturant and weak base[1]. When the fine powder contacts the moisture of the eyes or sweat on the skin, it rapidly dissolves due to its high aqueous solubility[1][3]. This localized high-concentration urea derivative can disrupt hydrogen bonding in epidermal and corneal proteins, leading to inflammation, redness, and severe irritation[2][4]. Furthermore, aerosolized 1,1-DMU dust can bypass upper respiratory defenses, causing mechanical and chemical irritation to the mucous membranes (H335)[5].



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Fig 1: Biological interaction pathways of 1,1-DMU exposure and corresponding mitigation strategies.

Advanced Handling & Storage Protocols

Because 1,1-DMU is highly prone to dust formation, standard open-bench weighing is strictly prohibited[3][4]. The following self-validating protocol ensures maximum operator safety by embedding verification steps directly into the workflow to address the root causes of exposure.

Protocol 1: Safe Weighing and Transfer of 1,1-DMU

- Engineering Control Validation: Before handling, physically verify that the chemical fume hood or local exhaust ventilation (LEV) is operational with a face velocity of 80-120 feet per minute (fpm). This ensures the active capture of aerosolized particulates[2][4].

- PPE Donning: Equip standard laboratory PPE, including a lab coat, air-tight safety goggles (not standard safety glasses, to prevent lateral dust ingress), and nitrile gloves[4]. If LEV is unavailable, a NIOSH-approved particulate respirator (N95 or higher) is mandatory[3][5].
- Dust-Free Transfer: Utilize a static-dissipative spatula to minimize electrostatic repulsion, which can cause the fine powder to aerosolize. Weigh the material directly into a pre-tared, sealable vessel (e.g., a centrifuge tube or Erlenmeyer flask with a stopper) rather than an open weigh boat[3][4].
- Post-Transfer Decontamination: Post-transfer, wipe down the balance and surrounding surfaces with a damp paper towel. The high water solubility of 1,1-DMU ensures complete removal with aqueous cleaning[3].

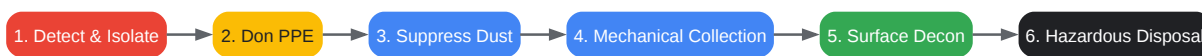
Emergency Response & Decontamination

Workflows

In the event of a spill, the primary objective is to prevent the aerosolization of the powder and subsequent inhalation exposure[3][4].

Protocol 2: 1,1-DMU Spill Response

- Isolation: Immediately evacuate non-essential personnel from the immediate vicinity and maximize local ventilation[4][5].
- PPE Escalation: Responders must don N95/P100 respirators, heavy-duty nitrile gloves, and chemical-resistant coveralls before approaching the spill[3][5].
- Dust Suppression: Do NOT dry sweep. Lightly mist the spilled powder with water to suppress dust formation, taking advantage of the compound's high aqueous solubility[4].
- Mechanical Collection: Use a damp absorbent pad or a dedicated hazardous waste dustpan to collect the dampened material. Place the waste into a sealable, chemically compatible container[4][5].
- Surface Decontamination: Wash the affected area thoroughly with soap and water, ensuring all residual chemical is solubilized and removed[4][5].



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Fig 2: Step-by-step emergency response workflow for **1,1-Dimethylurea** powder spills.

Laboratory Workflow: Safe Utilization in Synthesis

When utilizing 1,1-DMU in organic synthesis—such as the Dowex-50W catalyzed synthesis of dihydropyrimidinones—operators must account for its reactivity. 1,1-DMU is an amide/urea derivative and acts as an extremely weak base. It must be stored away from strong oxidizing agents to prevent exothermic reactions and the premature release of toxic NO_x gases[3][4].

Protocol 3: Reaction Setup and Quenching

- Inert Atmosphere Setup: While 1,1-DMU is stable under normal conditions, conducting syntheses under an inert atmosphere (e.g., Nitrogen or Argon) is recommended when heating near its decomposition temperature (182°C) to prevent oxidative degradation[3][4].
- Reagent Addition: Add 1,1-DMU to the reaction vessel portion-wise to control any mild exotherms, particularly when reacting with strong acids or reducing agents.
- Reaction Quenching & Extraction: Upon completion, quench the reaction mixture cautiously. Aqueous workups are highly effective for removing unreacted 1,1-DMU due to its favorable partition coefficient (Log Pow = -4.6), which drives the compound entirely into the aqueous layer, leaving the desired lipophilic organic products in the organic phase[3][6].

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